

Theoretical Studies on 1-Methyl-1-vinylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-1-vinylcyclohexane

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Abstract

This technical guide provides an in-depth analysis of the theoretical studies concerning **1-Methyl-1-vinylcyclohexane**. The document consolidates fundamental principles of conformational analysis, presents quantitative data on substituent effects, and outlines detailed computational methodologies for the theoretical investigation of this compound. By leveraging established principles of stereochemistry and computational chemistry, this guide serves as a comprehensive resource for understanding the conformational behavior and energetic landscape of **1-Methyl-1-vinylcyclohexane**, a molecule of interest in organic synthesis and medicinal chemistry.

Introduction

1-Methyl-1-vinylcyclohexane is a substituted cyclohexane containing both a methyl and a vinyl group attached to the same carbon atom. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, spectroscopic properties, and potential interactions in biological systems. The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of substituents on the ring leads to different stereoisomers and conformational isomers with varying energies. This guide delves into the theoretical framework for analyzing these aspects for **1-Methyl-1-vinylcyclohexane**.

Conformational Analysis

The conformational landscape of **1-Methyl-1-vinylcyclohexane** is primarily dictated by the chair conformations of the cyclohexane ring and the relative orientations of the methyl and vinyl substituents. The two primary chair conformations are interconvertible through a process known as ring flipping. In **1-Methyl-1-vinylcyclohexane**, one substituent will occupy an axial position while the other is in an equatorial position.

The relative stability of these conformers is determined by the steric strain arising from 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions). Substituents in the equatorial position experience less steric hindrance and are therefore generally more stable.

The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.^[1]

A-Values of Methyl and Vinyl Groups

The A-value for a methyl group is approximately 1.74 kcal/mol.^[1] The A-value for a vinyl group has been reported to be around 1.6 kcal/mol.^[2] These values indicate that both the methyl and vinyl groups have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

Quantitative Conformational Data

Based on the A-values, we can predict the equilibrium distribution of the two chair conformers of **1-Methyl-1-vinylcyclohexane**.

Table 1: Conformational Energy Data for Substituents on Cyclohexane

| Substituent | A-Value (kcal/mol) |
|-------------|--------------------|
| Methyl | 1.74 |
| Vinyl | 1.6 |

In **1-Methyl-1-vinylcyclohexane**, one group must be axial while the other is equatorial. The energy difference between the two chair conformers will be the difference between the A-values of the methyl and vinyl groups.

- Conformer A: Methyl (axial), Vinyl (equatorial)
- Conformer B: Methyl (equatorial), Vinyl (axial)

The energy difference ($\Delta\Delta G^\circ$) can be estimated as: $\Delta\Delta G^\circ = A(\text{methyl}) - A(\text{vinyl}) = 1.74 \text{ kcal/mol} - 1.6 \text{ kcal/mol} = 0.14 \text{ kcal/mol}$

This small energy difference suggests that the conformer with the slightly bulkier methyl group in the equatorial position (Conformer B) will be marginally more stable.

Table 2: Predicted Conformational Equilibrium for **1-Methyl-1-vinylcyclohexane** at 298 K

| Conformer | Axial Substituent | Equatorial Substituent | Relative Energy (kcal/mol) | Population (%) |
|-----------|-------------------|------------------------|----------------------------|----------------|
| A | Methyl | Vinyl | 0.14 | ~42% |
| B | Vinyl | Methyl | 0 | ~58% |

Note: The population percentages are calculated using the equation $\Delta G = -RT\ln K$, where K is the equilibrium constant.

Experimental Protocols and Computational Methodologies

While specific experimental studies on the conformational equilibrium of **1-Methyl-1-vinylcyclohexane** are scarce, a general protocol for such an investigation would involve low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Low-Temperature NMR Spectroscopy

- **Sample Preparation:** Dissolve a pure sample of **1-Methyl-1-vinylcyclohexane** in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene chloride, or deuterated toluene).
- **NMR Acquisition:** Acquire proton and/or carbon-13 NMR spectra at various low temperatures (e.g., from room temperature down to -100 °C).
- **Coalescence Temperature:** Observe the coalescence of signals corresponding to the axial and equatorial conformers as the temperature is lowered. Below the coalescence temperature, separate signals for each conformer should be observable.
- **Integration and Equilibrium Constant:** Integrate the signals corresponding to specific protons or carbons in each conformer at the lowest achievable temperature. The ratio of the integrals will give the equilibrium constant (K) for the conformational equilibrium.
- **Free Energy Calculation:** Calculate the Gibbs free energy difference (ΔG°) using the equation $\Delta G^\circ = -RT\ln K$.

Computational Methodology: Density Functional Theory (DFT) Calculations

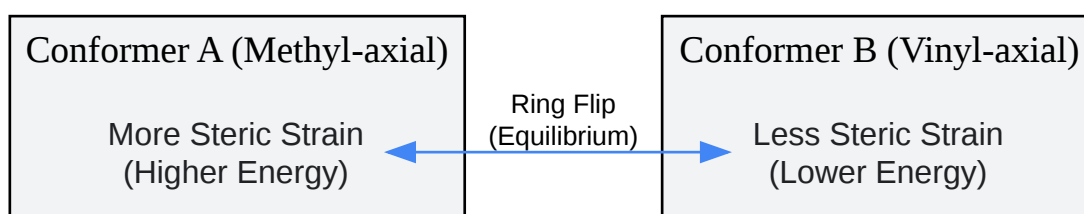
A robust theoretical study of **1-Methyl-1-vinylcyclohexane** can be performed using computational chemistry methods like Density Functional Theory (DFT).

- **Structure Building:** Construct the initial 3D structures of the two chair conformers of **1-Methyl-1-vinylcyclohexane** using a molecular modeling program.
- **Geometry Optimization:** Perform geometry optimization for each conformer using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-31G(d) or a larger one for higher accuracy. This will find the lowest energy structure for each conformer.
- **Frequency Calculations:** Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

- **Energy Calculations:** The electronic energies of the optimized conformers are obtained from the DFT calculations. The relative Gibbs free energies can then be calculated by including the thermal corrections.
- **Rotational Barrier Analysis:** To study the rotation of the vinyl group, a series of constrained geometry optimizations can be performed. The dihedral angle defining the orientation of the vinyl group relative to the cyclohexane ring is fixed at various angles (e.g., in 15-degree increments from 0° to 360°), and the rest of the molecule is allowed to relax. The energy of the molecule at each constrained angle provides the rotational energy profile.

Visualizations

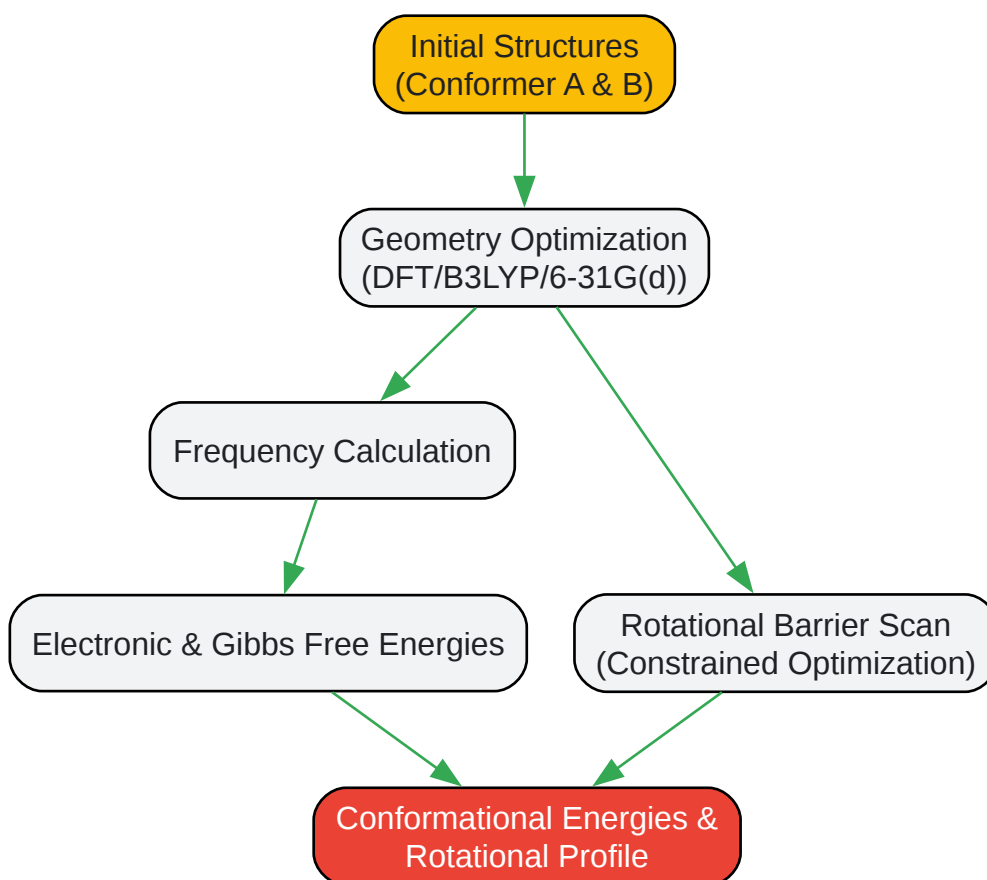
Conformational Equilibrium of 1-Methyl-1-vinylcyclohexane



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Caption: Conformational equilibrium of **1-Methyl-1-vinylcyclohexane**.

Workflow for Computational Analysis



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References

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